3-(Pyridin-2-yl)-2H-chromen-2-one
Overview
Description
3-(Pyridin-2-yl)-2H-chromen-2-one is a heterocyclic compound that combines the structural features of pyridine and chromen-2-one. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-(Pyridin-2-yl)-2H-chromen-2-one may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds have been synthesized via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
The photophysical behavior of a similar compound, 3-(pyridin-2-yl)triimidazotriazine (tt-py), has been investigated, revealing excitation-dependent fluorescence and phosphorescence under ambient conditions . This suggests that this compound might also affect certain biochemical pathways related to fluorescence and phosphorescence.
Pharmacokinetics
The synthesis of similar pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives has been reported, and their pharmacokinetic profiles have been evaluated . This suggests that this compound might have similar ADME properties, which could impact its bioavailability.
Result of Action
Similar compounds have shown potent inhibitory activities against viruses , suggesting that this compound might also exhibit antiviral activity.
Action Environment
The photophysical behavior of a similar compound, 3-(pyridin-2-yl)triimidazotriazine (tt-py), has been investigated under ambient conditions . This suggests that environmental factors such as temperature and light might influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-2H-chromen-2-one typically involves the condensation of 2-hydroxyacetophenone with 2-pyridinecarboxaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate chalcone, which undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-yl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyridine or chromen-2-one rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(Pyridin-2-yl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-2-yl)coumarins: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have a pyrimidine ring instead of a chromen-2-one ring.
Uniqueness
3-(Pyridin-2-yl)-2H-chromen-2-one is unique due to its combined structural features of pyridine and chromen-2-one, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-pyridin-2-ylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-14-11(12-6-3-4-8-15-12)9-10-5-1-2-7-13(10)17-14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVVGPACDARLID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453897 | |
Record name | 3-(Pyridin-2-yl)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
837-97-8 | |
Record name | 3-(Pyridin-2-yl)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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